1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione
Description
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Structure
3D Structure
Properties
CAS No. |
1529031-64-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-but-3-ynyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h1H,3-6H2,(H,9,11,12) |
InChI Key |
GEUYYQXZNIHFSK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
A retrosynthetic analysis of the target molecule, 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione, reveals two primary strategic disconnections.
Strategy A: N-Alkylation Approach
The most direct approach involves a disconnection at the N1-C1' bond, which separates the pre-formed 1,3-diazinane-2,4-dione core from an appropriate four-carbon electrophilic synthon, such as a 4-halobutyne or a related derivative. This strategy relies on the nucleophilicity of the nitrogen atom in the heterocyclic ring.
Strategy B: Ring Formation Approach
A more fundamental disconnection breaks the C-N bonds within the six-membered ring. This retrosynthetic pathway leads to simpler acyclic precursors. One common disconnection strategy involves breaking the N1-C2 and N3-C4 bonds, leading back to a β-amino acid derivative (e.g., β-alanine) and a carbonyl source like urea (B33335) or an isocyanate. The but-3-yn-1-yl side chain could either be present on the β-amino acid precursor or introduced after the formation of the heterocyclic core.
These two strategies form the basis for the forward synthetic methodologies discussed in the following sections.
Synthesis of the 1,3-Diazinane-2,4-dione Core
The 1,3-diazinane-2,4-dione (dihydrouracil) scaffold is a key intermediate. Its synthesis can be achieved through various ring-closure strategies, often starting from simple, commercially available precursors.
Precursor Preparation and Ring Closure Strategies
A classical and widely used method for synthesizing the dihydrouracil (B119008) core is the cyclocondensation reaction between a β-amino acid and a source of the N-C(O)-N unit. β-Alanine is a common precursor for the unsubstituted core. The reaction sequence involves the degradation of uracil (B121893) to 5,6-dihydrouracil, which is then hydrolyzed to N-carbamoyl-β-alanine and finally to β-alanine researchgate.net. For synthesis, this process is reversed. The condensation of β-alanine with urea or potassium isocyanate provides a straightforward route to the 1,3-diazinane-2,4-dione ring system nih.gov.
Another modern approach involves the transformation of pre-existing heterocyclic structures. For instance, dihydrouracil derivatives can be synthesized from Biginelli hybrids (dihydropyrimidinones) through oxidative cleavage of a C-S bond under mild conditions, avoiding the harsh acidic or basic environments required in older methods nih.govresearchgate.net.
Optimization of Cyclization Conditions
The efficiency of the cyclization process is highly dependent on the reaction conditions. Traditional methods often require high temperatures and strongly acidic or basic conditions, which can lead to side products and may not be compatible with sensitive functional groups nih.gov. Optimization of these conditions is crucial for achieving high yields and purity.
For the condensation of β-alanine derivatives with isocyanates, reaction conditions have been optimized to improve yields. Similarly, modern methods for converting Biginelli hybrids have been refined by screening various reagents and solvents. For example, the use of m-chloroperbenzoic acid (mCPBA) in dichloromethane (B109758) (DCM) has been shown to be highly effective nih.govresearchgate.net.
| Precursors | Reagents & Conditions | Yield | Reference |
| β-Aminopropionitrile | Ba(OH)₂, 90-95°C | 88-92% | nih.gov |
| Acrylic Acid & Ammonia | High Temp & Pressure | Up to 90% | nih.gov |
| 6-Phenyl-dihydropyrimidinethione | mCPBA, DCM, rt, 3h | 75% | nih.govresearchgate.net |
| 6-Phenyl-dihydropyrimidinethione | mCPBA, Toluene, rt, 3h | 51% | nih.govresearchgate.net |
Introduction of the But-3-yn-1-yl Side Chain
With the 1,3-diazinane-2,4-dione core in hand, the next critical step is the introduction of the but-3-yn-1-yl side chain. This is typically achieved through N-alkylation, although cross-coupling reactions represent a viable alternative. A significant challenge in this step is controlling the regioselectivity of the reaction, as the diazinane ring possesses two nucleophilic nitrogen atoms (N1 and N3).
N-Alkylation Protocols at the Diazinane Ring Nitrogen
Direct alkylation of the dihydrouracil ring with an appropriate electrophile is the most common strategy. This can be accomplished using alkyl halides or through a Mitsunobu reaction with an alcohol.
Direct Alkylation with Haloalkanes: The reaction of 1,3-diazinane-2,4-dione with a reagent such as 4-bromo-1-butyne (B1278893) in the presence of a base can lead to the desired product. The choice of base and solvent is critical for achieving good yields and selectivity. An efficient method for the N1-selective alkylation of pyrimidines, including uracil, has been developed using a heterogeneous catalyst (ammonium sulfate (B86663) coated on hydrothermal carbon) with propargyl bromide, an electrophile structurally similar to 4-bromo-1-butyne ias.ac.in. This method offers good to excellent yields and high selectivity for the N1 position, avoiding common side products like N,O-dialkylated species ias.ac.in.
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and mild alternative for N-alkylation, using an alcohol as the alkylating agent. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this would involve reacting 1,3-diazinane-2,4-dione with but-3-yn-1-ol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center and is known to be effective for alkylating nitrogen nucleophiles like imides. wikipedia.orgorganic-chemistry.orgnih.gov To address the issue of regioselectivity, a temporary protecting group, such as a benzoyl group, can be installed at the N3 position. This directs the Mitsunobu alkylation exclusively to the N1 position. The protecting group can then be cleanly removed under basic conditions indexcopernicus.com.
| Reaction Type | Substrates | Reagents & Conditions | Key Features | Reference |
| Direct Alkylation | Uracil, Propargyl Bromide | AS@HTC catalyst, HMDS, CH₃CN, 80°C, 12h | High N1-selectivity, good yields, heterogeneous catalyst. | ias.ac.in |
| Mitsunobu Reaction | N3-Benzoyl-uracil, Propargyl Alcohol | iPrO₂CN=NCO₂iPr, PPh₃, THF | Excellent N1-selectivity via N3-protection, mild conditions. | indexcopernicus.com |
| Mitsunobu Reaction | Alcohol, Carboxylic Acid | DEAD, PPh₃, THF, 0°C to rt | General protocol, inversion of configuration. | wikipedia.org |
| O-Alkylation | Protected Sialic Acid, Propargyl Bromide | NaH, THF | Avoids pre-formation of the alkoxide to improve yield. | nih.gov |
Cross-Coupling Approaches for Alkyne Attachment
Modern cross-coupling reactions offer alternative, albeit less direct, pathways for attaching the alkyne side chain. These methods are at the forefront of synthetic organic chemistry and provide powerful tools for C-N and C-C bond formation.
Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed method for forming aryl carbon-heteroatom bonds from boronic acids. organic-chemistry.orgyoutube.com A hypothetical, yet synthetically attractive, route would involve the coupling of 1,3-diazinane-2,4-dione with an alkynylboronic acid or its ester. This reaction is typically carried out in the presence of a copper(II) catalyst, a base, and often in air at room temperature, making it an operationally simple alternative to palladium-catalyzed methods. organic-chemistry.org While widely used for N-arylation, its application for N-alkynylation is less common but represents a promising area for methodology development.
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. nih.gov While not a direct method for N-alkylation, it could be employed in a multi-step sequence. For example, the dihydrouracil core could first be functionalized at the N1 position with a group containing a vinyl halide. A subsequent Sonogashira coupling with a terminal alkyne would then construct the desired carbon skeleton. This approach is more complex than direct alkylation but offers flexibility in the synthesis of diverse analogues.
Alternative Synthetic Routes and Convergent Synthesis Designs
A common alternative approach involves the condensation of an appropriately substituted urea with an α,β-unsaturated ester or a similar three-carbon synthon. For the target compound, this would entail reacting N-(but-3-yn-1-yl)urea with an acrylic acid derivative. This method allows for the late-stage introduction of the alkynyl functional group, which can be advantageous.
Convergent synthesis represents a more sophisticated design, where the core heterocyclic ring and the sidechain are synthesized independently and then coupled. A plausible convergent strategy for this compound would involve:
Synthesis of the Heterocycle : Preparation of 1,3-diazinane-2,4-dione (dihydrouracil).
Synthesis of the Sidechain : Preparation of a reactive but-3-yn-1-yl electrophile, such as 4-bromobut-1-yne or 4-tosyloxybut-1-yne.
Coupling : N-alkylation of dihydrouracil with the activated butynyl sidechain. This final step is often a high-yielding reaction.
This approach is highly modular, allowing for the synthesis of a wide array of analogues by simply varying the sidechain component. For instance, the synthesis of various 5-substituted uracil analogues often employs the condensation of a substituted amine with 5-bromouracil (B15302) in the presence of a coupling agent. nih.gov
Another powerful strategy for constructing related pyrimidine (B1678525) cores is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and urea. While this classically produces dihydropyrimidinones, modifications and related multicomponent reactions are being adapted to create a diverse library of pyrimidine-based structures. nih.govrasayanjournal.co.in Such methods are prized for their operational simplicity and efficiency.
Table 1: Comparison of Synthetic Strategies for N-Substituted Dihydrouracils
| Strategy | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Linear Synthesis | Stepwise construction, e.g., alkylating a pre-formed dihydrouracil ring. | Straightforward, well-established procedures. nih.gov | Can lead to lower overall yields over many steps. |
| Alternative Condensation | Reaction of a substituted urea with an acrylate (B77674) derivative. | Introduces sidechain diversity early in the synthesis. | Requires synthesis of specific substituted ureas. |
| Convergent Synthesis | Separate synthesis of the heterocycle and sidechain, followed by coupling. | High modularity, efficient for creating libraries of analogues. nih.gov | May require activation of the sidechain or heterocycle. |
| Multicomponent Reaction | One-pot reaction of multiple starting materials (e.g., Biginelli-like reactions). nih.gov | High efficiency, operational simplicity, reduced waste. rasayanjournal.co.inresearchgate.net | Substrate scope can be limited; may not directly yield the target structure. |
Scalable Synthesis Considerations and Green Chemistry Principles
The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on safety, cost-effectiveness, and environmental impact. For this compound and its analogues, several green chemistry principles are paramount.
Catalysis: The use of efficient catalysts can significantly improve reaction rates and reduce the need for harsh conditions. For the synthesis of pyrimidine derivatives, heterogeneous catalysts such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) have demonstrated high efficiency and good recyclability, particularly in multicomponent reactions. nih.gov These solid acid catalysts can replace traditional, more corrosive mineral acids and simplify product purification.
Solvent Selection and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.in Research has shown that reactions for synthesizing pyrimidinone derivatives can be successfully carried out under solvent-free conditions, often with heating or microwave irradiation. nih.govresearchgate.net When solvents are necessary, greener alternatives like water or ethanol (B145695) are preferred. For example, three-component syntheses of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been effectively performed in water, a green solvent. researchgate.net
Atom Economy and Reaction Type: Multicomponent reactions, as mentioned previously, are inherently greener as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste generation. rasayanjournal.co.in Domino or tandem reactions, where a sequence of transformations occurs in one pot, also contribute to a more sustainable process by minimizing intermediate isolation and purification steps. One-pot syntheses of fused uracil derivatives exemplify this efficient approach. scirp.org
Energy Efficiency: Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netresearchgate.net This increased energy efficiency is a key consideration for scalable production.
Table 2: Green Chemistry Approaches in Pyrimidinedione Synthesis
| Principle | Conventional Method | Green Alternative | Benefit | Reference |
|---|---|---|---|---|
| Catalysis | Homogeneous mineral acids (e.g., HCl, H₂SO₄). | Recyclable solid acids (e.g., SBA-Pr-SO₃H). | Reduced corrosion, easy separation, reusability. | nih.gov |
| Solvent Use | High-boiling polar aprotic solvents (e.g., DMF). | Solvent-free, water, or ethanol. | Reduced toxicity and environmental impact, simplified workup. | rasayanjournal.co.inresearchgate.net |
| Reaction Efficiency | Multi-step linear synthesis with purification at each step. | One-pot multicomponent or domino reactions. | Higher yields, less waste, fewer operational steps. | researchgate.net |
| Energy Input | Conventional heating for extended periods. | Microwave irradiation. | Drastically reduced reaction times, improved energy efficiency. | researchgate.net |
Comprehensive Spectroscopic and Spectrometric Characterization for Definitive Structural Elucidation of 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A complete NMR analysis would involve both one-dimensional and two-dimensional techniques.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The butynyl chain would exhibit a terminal alkyne proton (C≡C-H) as a triplet, and two methylene (B1212753) groups with characteristic chemical shifts and coupling patterns. The diazinane ring protons would also present specific signals, including a signal for the N-H proton.
¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each carbon atom. The two carbonyl carbons (C=O) of the dione (B5365651) would appear at low field. The two carbons of the alkyne group would have characteristic shifts, as would the methylene carbons of the butyl chain and the diazinane ring.
Anticipated ¹H and ¹³C NMR Data (Hypothetical)
| Atom Number | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | ~2.0 (t, J ≈ 2.5) | ~80 |
| 2 | - | ~70 |
| 3 | ~2.5 (dt, J ≈ 7.0, 2.5) | ~20 |
| 4 | ~3.8 (t, J ≈ 7.0) | ~48 |
| 5 | ~3.9 (t, J ≈ 6.0) | ~50 |
| 6 | ~2.7 (t, J ≈ 6.0) | ~38 |
| 7 | - | ~152 |
| 8 | - | ~164 |
| NH | ~8.0 (s) | - |
This table is a hypothetical representation and not based on experimental data.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene groups in the butynyl chain and within the diazinane ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the butynyl chain to the nitrogen atom of the diazinane ring and for assigning the quaternary carbonyl carbons by observing correlations from nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
An IR spectrum would show characteristic absorption bands for the functional groups present in 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione. Key expected vibrations would include:
N-H stretch: A sharp to broad band around 3200 cm⁻¹.
C≡C-H stretch: A sharp, characteristic band around 3300 cm⁻¹.
C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.
C=O stretches: Two strong absorption bands for the dione carbonyl groups, likely in the range of 1650-1750 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination
HRMS would be used to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental formula (C₈H₁₀N₂O₂), confirming the molecular composition. The predicted monoisotopic mass is 166.07423 Da. uni.lu
X-ray Crystallography for Solid-State Structural Analysis (If Applicable)
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would reveal precise bond lengths, bond angles, and the crystal packing arrangement. Currently, there is no published crystal structure for this compound.
Computational Chemistry and Theoretical Investigations of 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and interactions. For 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione, these methods can offer profound insights into its behavior at a molecular level.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nanobioletters.com By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the ground state geometry of this compound can be optimized. This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy.
The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the diazinane ring is expected to adopt a non-planar conformation, likely a distorted boat or chair-like structure, to alleviate ring strain. The butynyl side chain will also have its own preferred orientation relative to the heterocyclic core. The energetics of this ground state provide a reference point for determining the relative stabilities of different conformers and the activation energies of potential reactions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | N1 | C2 | - | - | 1.38 |
| Bond Length | C2 | O | - | - | 1.22 |
| Bond Length | N1 | C6 | - | - | 1.47 |
| Bond Length | C(alkyne) | C(alkyne) | - | - | 1.21 |
| Bond Angle | C6 | N1 | C2 | - | 118.5 |
| Bond Angle | N1 | C2 | N3 | - | 115.0 |
| Dihedral Angle | C2 | N1 | C(butynyl) | C(butynyl) | 85.0 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms or the pi-system of the alkyne. The LUMO is expected to be centered on the electron-deficient carbonyl carbons.
Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nanobioletters.com In this compound, the oxygen atoms of the carbonyl groups would exhibit a strong negative potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons and the acidic proton of the alkyne would show a positive potential, indicating sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.7 |
Note: These energy values are hypothetical and serve as an example of typical DFT calculation results.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the butynyl side chain and the non-planar nature of the diazinane ring give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the different stable conformers and map their relative energies, creating an energy landscape. soton.ac.uk This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step.
The results of such an analysis would likely show several low-energy conformers, with the energy barriers between them indicating the ease of interconversion. The global minimum on this potential energy surface corresponds to the most stable conformation of the molecule. Understanding the conformational preferences is crucial as different conformers can exhibit distinct reactivities and biological activities. For example, the accessibility of the alkyne group for reactions like click chemistry could be highly dependent on the molecule's conformation. sigmaaldrich.comsigmaaldrich.com
Mechanistic Investigations via Transition State Calculations
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, one could investigate various potential reactions, such as cycloadditions involving the alkyne moiety or reactions at the diazinane ring. Transition state theory, in conjunction with DFT, allows for the location of the transition state structures, which are the energy maxima along the reaction coordinate.
The energy of the transition state relative to the reactants gives the activation energy, a key parameter in determining the reaction rate. By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a detailed understanding of the reaction mechanism can be obtained. This can be particularly useful for predicting the feasibility of synthetic routes or understanding the metabolic fate of the compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nanobioletters.com These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For instance, calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of peaks in an experimental spectrum. Similarly, predicted IR frequencies can be correlated with the vibrational modes of the molecule, providing a deeper understanding of its structure and bonding. mdpi.com
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - Alkyne H | 2.1 | 2.2 |
| ¹³C NMR (δ, ppm) - Carbonyl C | 165.0 | 164.5 |
| IR Frequency (cm⁻¹) - C=O stretch | 1710 | 1705 |
| IR Frequency (cm⁻¹) - C≡C stretch | 2125 | 2120 |
Note: This table illustrates how theoretical predictions can be compared to experimental findings. The values are representative.
Theoretical Structure-Activity Relationship (SAR) Studies of the Diazinane Scaffold
While SAR studies are often experimental, theoretical approaches can provide valuable insights and guide synthetic efforts. nih.govnih.gov For the 1,3-diazinane-2,4-dione scaffold, computational methods can be used to explore how modifications to the substituent at the N1 position (in this case, the but-3-yn-1-yl group) and other positions on the ring affect its properties. mdpi.com
By creating a library of virtual derivatives and calculating key molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity), a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets with the most promising profiles. For the diazinane scaffold, such studies could explore how the size, shape, and electronic nature of the N1-substituent influence its potential biological activity or material properties.
Reactivity Profiles and Derivatization Strategies of 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne functionality is a highly versatile functional group that participates in a variety of chemical reactions. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The terminal alkyne of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione is a prime candidate for cycloaddition reactions, particularly with azides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often termed "click chemistry," involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.govnih.gov The reaction is known for its reliability, broad functional group tolerance, and high yields, often proceeding under mild, aqueous conditions. nih.govjetir.orgtaylorfrancis.com The resulting triazole ring is a stable aromatic heterocycle. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst may be undesirable, such as in biological systems due to its toxicity, SPAAC offers an alternative. nih.govnih.gov This reaction utilizes a strained cycloalkyne, which reacts with an azide without the need for a metal catalyst. nih.govresearchgate.net While the alkyne in this compound is not strained itself, it can react with a strained azide partner, or be chemically modified to introduce strain. The reaction is highly efficient and proceeds under physiological conditions. nih.govchemrxiv.org
| Reaction | Description | Key Features | Typical Reactants |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. wikipedia.orgnih.gov | High regioselectivity (1,4-isomer), high yield, mild conditions. nih.govjetir.org | Organic azides, terminal alkynes (like this compound). wikipedia.org |
| SPAAC | Reaction between a strained cycloalkyne and an azide without a metal catalyst. nih.govresearchgate.net | Bioorthogonal, no catalyst required, fast reaction rates. nih.govchemrxiv.orgrsc.org | Strained cycloalkynes, organic azides. |
Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydrohalogenation)
The carbon-carbon triple bond can undergo various hydrofunctionalization reactions, adding a hydrogen atom to one carbon and a different group to the other.
Hydroboration-Oxidation: The reaction of the terminal alkyne with a borane (B79455) reagent followed by oxidation provides an anti-Markovnikov addition product, yielding an aldehyde after tautomerization of the intermediate enol. rutgers.edulibretexts.org
Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, typically catalyzed by transition metals like platinum or ruthenium, can lead to the formation of vinylsilanes. mdpi.com
Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen adds to the carbon with the most hydrogens, and the halide adds to the more substituted carbon. libretexts.org The reaction can proceed once to form a vinyl halide or twice to form a geminal dihalide. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for Further Elaboration
The terminal alkyne is an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. chempedia.infonih.gov
Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides, catalyzed by palladium and copper complexes, to form a substituted alkyne. chempedia.info
Heck Coupling: While typically involving alkenes, variations of the Heck reaction can utilize alkynes to form new carbon-carbon bonds. chempedia.info
Suzuki Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with a halide. The alkyne can be first converted to a vinylborane (B8500763) via hydroboration, which can then participate in a Suzuki coupling. escholarship.org
| Coupling Reaction | Catalyst | Reactants | Product |
| Sonogashira | Palladium and Copper | Terminal alkyne, Aryl/Vinyl Halide | Substituted Alkyne |
| Heck | Palladium | Alkyne, Halide/Triflate | Substituted Alkene/Alkyne |
| Suzuki | Palladium | Vinylborane (from alkyne), Organohalide | Substituted Alkene |
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2]) for Ring Annulation
The alkyne moiety can participate in various cycloaddition reactions to form new ring systems.
[3+2] Cycloadditions: The azide-alkyne cycloaddition is a prime example of a [3+2] cycloaddition, forming a five-membered triazole ring. wikipedia.orgyoutube.comnih.gov Other 1,3-dipoles can also react with the alkyne. beilstein-journals.org
[4+2] Cycloadditions (Diels-Alder Reaction): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The reactivity is enhanced if the alkyne is substituted with electron-withdrawing groups. libretexts.org
[2+2] Cycloadditions: These reactions between two alkyne or an alkyne and an alkene component can form cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives, often requiring photochemical conditions. libretexts.org
Reactivity of the 1,3-Diazinane-2,4-dione Ring System
The 1,3-diazinane-2,4-dione ring, a dihydrouracil (B119008) derivative, also presents opportunities for chemical modification, primarily at the nitrogen atoms. wikigenes.org
N-Alkylation and N-Acylation Reactions
The nitrogen atoms in the 1,3-diazinane-2,4-dione ring can be functionalized through alkylation and acylation reactions.
Modifications and Substitutions at the Carbonyl Positions
The two carbonyl groups at positions 2 and 4 of the 1,3-diazinane-2,4-dione ring are key sites for chemical modification. These positions are susceptible to nucleophilic attack, and their reactivity can be modulated to create a variety of derivatives.
One common modification involves the conversion of the carbonyls to thiocarbonyls. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thionated derivatives can exhibit altered biological activities and physicochemical properties. For instance, the synthesis of 1,3,5-triazine-2,4-dithione derivatives highlights a methodology that could potentially be adapted for the thionation of the diazinane-2,4-dione ring. researchgate.net
Another approach involves the reaction of the carbonyl groups with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions would lead to the formation of tertiary alcohols at the carbonyl carbon, introducing new substituents onto the ring. However, such reactions would need to be carefully controlled to avoid over-addition or reaction with the N-H proton.
Ring-Opening and Rearrangement Pathways
The 1,3-diazinane-2,4-dione ring can undergo ring-opening reactions under certain conditions. For example, hydrolysis under acidic or basic conditions can cleave the amide bonds, leading to the formation of N-substituted β-amino acids. The stability of the ring is a crucial factor, and conditions can be tailored to favor either ring integrity or cleavage. A proposed mechanism for a similar ring contraction in dihydropyrimidine (B8664642) compounds suggests that oxidation of a sulfur-containing substituent can lead to ring transformation, indicating the potential for complex rearrangements under specific chemical environments. mdpi.com
Synthesis of Novel Analogues and Derivatives of the Chemical Compound
The synthesis of novel analogues and derivatives of this compound can be approached by modifying three key regions of the molecule: the N1-substituent, the butyne chain, and the diazinane ring itself.
Variations in the N1-Substituent
The N1-position of the diazinane ring is occupied by the but-3-yn-1-yl group. The synthesis of analogues with different N1-substituents can be achieved through various synthetic routes. One common method involves the alkylation of the parent 1,3-diazinane-2,4-dione (dihydrouracil) with different alkyl halides or other electrophiles. This approach allows for the introduction of a wide variety of functional groups at the N1 position. The synthesis of 1,3-disubstituted ureas often involves the reaction of an isocyanate with an amine, a strategy that could be adapted to create N1-substituted diazinanes. researchgate.netnih.gov
Table 1: Potential N1-Substituent Variations and Rationale
| Substituent Type | Rationale for Introduction | Potential Synthetic Method |
| Aromatic Rings | To explore π-stacking interactions in biological targets. | N-arylation reactions (e.g., Buchwald-Hartwig amination). |
| Heterocyclic Moieties | To introduce hydrogen bond donors/acceptors and modulate solubility. | Alkylation with heterocyclic halides. |
| Functionalized Alkyl Chains | To introduce reactive handles for further derivatization (e.g., azides, amines). | Alkylation with bifunctional electrophiles. |
Alterations of the Butyne Chain Length and Saturation
The but-3-yn-1-yl chain offers multiple avenues for modification. The terminal alkyne is a particularly versatile functional group, amenable to a wide range of transformations.
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles. This is a highly efficient and modular approach for linking the molecule to other chemical entities.
Sonogashira Coupling: Palladium-catalyzed coupling of the terminal alkyne with aryl or vinyl halides can be used to introduce aromatic or unsaturated substituents at the end of the chain.
Chain Length Variation: Analogues with different chain lengths (e.g., propargyl, pentynyl) can be synthesized by using the corresponding alkynyl halides in the N1-alkylation step.
Saturation: The alkyne can be selectively reduced to an alkene (e.g., using Lindlar's catalyst) or a fully saturated alkyl chain (e.g., via catalytic hydrogenation). This allows for the systematic exploration of the impact of saturation on biological activity.
Table 2: Potential Modifications of the Butyne Chain
| Modification | Reagents/Conditions | Resulting Functional Group |
| Azide-Alkyne Cycloaddition | Sodium azide, Copper(I) catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) co-catalyst | Substituted Alkyne |
| Hydrogenation (partial) | H₂, Lindlar's catalyst | Alkene |
| Hydrogenation (full) | H₂, Pd/C | Alkane |
Substitutions on the Diazinane Ring System
Introducing substituents directly onto the carbon atoms of the diazinane ring (positions 5 and 6) can significantly impact the molecule's conformation and properties. The synthesis of such analogues typically requires starting from appropriately substituted precursors. For example, the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, can be adapted to use substituted β-ketoesters or aldehydes to generate a variety of substituted diazinane rings. mdpi.com
Furthermore, halogenation of the diazinane ring could provide a handle for further functionalization through cross-coupling reactions. While direct electrophilic aromatic substitution is not applicable here, other methods for halogenation of similar heterocyclic systems could be explored. mdpi.comnih.gov The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) CXCR2 antagonists demonstrates how substitutions on a four-membered ring can drastically influence biological activity, a principle that can be extended to the six-membered diazinane system. nih.gov
Mechanistic Studies and Reaction Kinetics of Transformations Involving 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione
Kinetic Analysis of Key Reaction Pathways
No information is currently available in the scientific literature regarding the kinetic analysis of reactions involving 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione. This includes the determination of reaction rates, rate constants, and the influence of reactant concentrations or temperature on the speed of its chemical transformations.
Isotopic Labeling Experiments for Mechanistic Elucidation
There are no recorded instances of isotopic labeling experiments being performed on this compound. Such experiments, which involve replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), are crucial for tracing the fate of atoms during a reaction and are instrumental in confirming or refuting proposed reaction mechanisms. The absence of this data means that the step-by-step processes of its reactions remain unverified at an atomic level.
Correlation of Experimental and Computational Mechanistic Data
Given the lack of experimental data from kinetic, isotopic labeling, or spectroscopic studies, there are consequently no publications that correlate such findings with computational models for the reactions of this compound. The synergy between experimental results and theoretical calculations is a powerful tool in modern chemistry for building a complete picture of a reaction mechanism, but this has not yet been applied to the compound .
Exploration of Advanced Research Applications of 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione
Role as a Versatile Synthetic Building Block for Complex Molecules
The inherent reactivity and structural features of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione make it a valuable building block for organic synthesis. The dihydrouracil (B119008) moiety is a recognized scaffold in medicinal chemistry, being an intermediate in the catabolism of uracil (B121893), a fundamental component of ribonucleic acid (RNA) nih.govwikigenes.org. The terminal alkyne provides a reactive site for a multitude of coupling reactions, greatly expanding its synthetic potential studysmarter.co.ukyoutube.comyoutube.comyoutube.com.
Precursor for Macrocyclic Systems and Polycycles
The bifunctional nature of this compound, possessing both a reactive alkyne and multiple sites for functionalization on the heterocyclic ring, makes it a promising precursor for the construction of macrocycles and polycyclic systems. Macrocyclization is a key strategy in drug discovery to enhance the properties of peptide-based therapeutics, such as conformational stability and cell permeability nih.gov. The terminal alkyne can participate in various cyclization reactions, including intramolecular coupling reactions or click-based macrocyclization with molecules bearing a complementary azide (B81097) group. This approach allows for the creation of large, complex ring structures that can be designed to interact with specific biological targets.
Intermediate in Total Synthesis of Complex Natural Products
In the total synthesis of natural products, the use of specialized building blocks that introduce key structural motifs and functional handles is a cornerstone of modern strategy. Uracil and its derivatives are components of many biologically active molecules nih.govresearchgate.net. A building block like this compound can serve as a linchpin, incorporating the dihydrouracil core while providing the alkyne handle for subsequent elaboration. This alkyne can be used to connect different parts of a complex molecule through powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, or to introduce other functionalities late in a synthetic sequence.
Development of Chemical Probes and Functional Tools
The terminal alkyne group is particularly well-suited for use in chemical biology, where it serves as a handle for attaching reporter molecules like fluorophores or affinity tags. This is most commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction nih.gov.
Fluorescent Labeling and Bioconjugation Strategies
Fluorescent labeling is a powerful technique for visualizing and tracking molecules in biological systems. By using CuAAC, this compound can be readily conjugated to a wide variety of azide-functionalized fluorescent dyes. For instance, if this building block were incorporated into a larger bioactive molecule (e.g., a peptide or an inhibitor), the alkyne serves as a specific site for attaching a fluorophore without interfering with the molecule's biological activity. This enables applications in fluorescence microscopy, flow cytometry, and other bio-imaging techniques. The process involves reacting the alkyne-containing molecule with an azide-bearing dye in the presence of a copper(I) catalyst to form a stable triazole linkage researchgate.net.
Table 1: Examples of Azide-Functionalized Fluorophores for Bioconjugation
| Fluorophore Class | Excitation (nm) | Emission (nm) | Notes |
|---|---|---|---|
| Coumarin Dyes | ~405 | ~450 | Blue fluorescence, often used in FRET applications. |
| Fluorescein (FITC) | ~495 | ~520 | Bright green fluorescence, widely used but pH sensitive. |
| Rhodamine (TRITC/TAMRA) | ~550 | ~575 | Bright orange-red fluorescence, photostable. |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Far-red fluorescence, good for in vivo imaging due to low tissue autofluorescence. |
| BODIPY Dyes | Varies | Varies | Sharp emission peaks, high quantum yield, less sensitive to solvent polarity. |
Affinity Probes for Molecular Target Identification (Research Tools)
Identifying the specific cellular targets of a bioactive small molecule is a critical and often challenging step in drug discovery. Affinity-based probes are indispensable tools for this purpose nih.govrsc.org. This compound can be incorporated into the structure of a potential drug molecule to create an affinity probe. The terminal alkyne allows for the "click" attachment of a reporter tag, most commonly biotin (B1667282).
The general workflow involves treating cells or cell lysates with the biotinylated probe. The probe binds to its target protein(s), and the entire complex can be captured and isolated from the mixture using streptavidin-coated beads, which have a very high affinity for biotin. The captured proteins can then be identified using techniques like mass spectrometry. This approach has been used to identify targets for various compounds, including deubiquitinase (DUB) inhibitors where alkyne-containing probes were used for biotin attachment researchgate.net. In some cases, photoaffinity probes containing diazirines are synthesized to covalently link to targets upon UV irradiation, and an alkyne handle is used for subsequent reporter tagging nih.gov.
Applications in Materials Science (e.g., Polymerizable Monomers, Supramolecular Assemblies)
The unique chemical functionalities of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and the construction of ordered supramolecular structures.
The terminal alkyne group makes this compound a suitable monomer for various polymerization reactions studysmarter.co.uk. Alkyne-based polymers are of great interest due to their unique electronic and physical properties. Methods such as alkyne multicomponent polymerizations or cyclopolymerization can be used to create novel polymer backbones nih.govoup.comnih.govresearchgate.net. For example, the alkyne group can undergo polymerization to form polyacetylenes or be used in click polymerization with diazide monomers to form polytriazoles, a class of functional heterochain polymers.
Furthermore, the dihydrouracil core has the capacity for specific hydrogen bonding interactions. The N-H and C=O groups of the uracil moiety can form defined hydrogen bond arrays with complementary molecules or with other monomers acs.orgrsc.org. This self-assembly behavior can be exploited to create highly ordered supramolecular structures, such as gels, liquid crystals, or functional thin films acs.orgacs.orgrsc.org. By combining the polymerizability of the alkyne with the self-assembling nature of the dihydrouracil ring, it is possible to design materials with hierarchical structures and tunable properties.
Table 2: Potential Polymerization Reactions Involving the Alkyne Group
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Alkyne Metathesis | A catalytic reaction that redistributes alkyne fragments, leading to poly(alkyne)s. | Conjugated polymers with triple bonds in the backbone. |
| Azide-Alkyne Click Polymerization | Step-growth polymerization between a dialkyne and a diazide monomer. | Polytriazoles, a class of nitrogen-rich heterocyclic polymers. |
| Sonogashira Polycondensation | Palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. | Poly(arylene ethynylene)s, which are often semiconducting. |
| Radical Polymerization | The alkyne can act as a comonomer or a chain-transfer agent in radical polymerizations. | Polymers with pendant alkyne groups for post-functionalization. |
Potential in Catalysis and Ligand Design
The promise of this compound as a valuable tool in catalysis and ligand design stems from the distinct reactivity of its terminal alkyne and the coordination capabilities of the diazinane-dione ring. These two features can be exploited independently or in concert to create sophisticated molecular architectures for a range of chemical transformations.
Leveraging the Terminal Alkyne Functionality
Terminal alkynes are exceptionally versatile functional groups in modern organic synthesis and organometallic chemistry. nih.govwikipedia.org Their utility arises from the reactivity of the carbon-carbon triple bond and the acidity of the terminal C-H bond. wikipedia.org
The terminal alkyne of this compound can participate in a variety of metal-catalyzed reactions. These transformations are fundamental to the construction of complex organic molecules. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. unacademy.com The presence of the terminal alkyne makes this compound a potential substrate for such reactions, enabling its incorporation into larger, more complex structures.
Furthermore, terminal alkynes are known to undergo a host of other catalytic transformations, as detailed in the table below.
| Catalytic Reaction | Description | Potential Product from this compound |
| Alkyne Homocoupling (Glaser-Hay) | Oxidative dimerization of terminal alkynes to form 1,3-diynes, often catalyzed by copper salts. nih.gov | Dimerized product with a 1,3-diyne linkage |
| Alkyne Hydration | Addition of water across the triple bond, which can be catalyzed by mercury, gold, or ruthenium complexes to yield ketones or aldehydes. nih.gov | A ketone- or aldehyde-functionalized diazinane-dione |
| Alkyne Carboxylation | The insertion of carbon dioxide into the C-H bond of a terminal alkyne, often catalyzed by copper or silver, to form a propiolic acid. acs.org | A carboxylic acid-functionalized diazinane-dione |
| Cyclotrimerization | The [2+2+2] cycloaddition of three alkyne molecules to form a substituted benzene (B151609) ring, often catalyzed by cobalt or rhodium complexes. wikipedia.org | A trisubstituted benzene ring bearing three diazinane-dione moieties |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by cobalt carbonyl complexes. wikipedia.org | A cyclopentenone derivative of the diazinane-dione |
In the context of ligand design, the terminal alkyne can act as a π-ligand to a transition metal. wikipedia.orgilpi.comnumberanalytics.com The bonding, described by the Dewar-Chatt-Duncanson model, involves donation of the alkyne's π-electrons to the metal and back-donation from the metal to the alkyne's π* orbitals. wikipedia.org This coordination activates the alkyne for subsequent reactions. wikipedia.org By attaching the 1,3-diazinane-2,4-dione scaffold to a metal center via the alkyne, it is conceivable to design catalysts where the diazinane-dione moiety can influence the catalytic activity or selectivity through steric or electronic effects.
The Role of the 1,3-Diazinane-2,4-dione Moiety
The 1,3-diazinane-2,4-dione ring, a derivative of uracil, possesses multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for coordination to metal ions. uobaghdad.edu.iqresearchgate.net Uracil and its derivatives have been shown to act as versatile ligands, coordinating to metal centers through their nitrogen and oxygen atoms. uobaghdad.edu.iqresearchgate.netelectronicsandbooks.com
The potential coordination modes of the 1,3-diazinane-2,4-dione moiety are summarized in the table below.
| Coordination Mode | Donating Atoms | Description |
| Monodentate | N1, N3, or O2 | The ligand binds to the metal center through a single atom. uobaghdad.edu.iqresearchgate.net |
| Bidentate | N1 and O2, N3 and O2, or N3 and O4 | The ligand chelates to the metal center through two atoms, forming a stable ring structure. uobaghdad.edu.iqresearchgate.net |
| Bridging | N1 and N3, or N1 and O4 | The ligand bridges two metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. uobaghdad.edu.iqresearchgate.net |
The ability of the 1,3-diazinane-2,4-dione ring to act as a ligand opens up the possibility of creating novel metal complexes with this compound. In such complexes, the alkyne functionality could remain available for further reactions, allowing for the synthesis of multifunctional materials. For example, a metal complex could be formed through coordination with the diazinane-dione ring, and the resulting complex could then be polymerized or grafted onto a surface via the terminal alkyne.
Alternatively, the compound could be used to design bifunctional ligands. For instance, the alkyne could be transformed into another ligating group through one of the catalytic reactions mentioned above. This would result in a multidentate ligand capable of forming highly stable complexes with a variety of metal ions. The specific nature of the metal complex would be dictated by the choice of metal and the reaction conditions, offering a high degree of tunability.
Future Directions and Emerging Research Avenues for 1 but 3 Yn 1 Yl 1,3 Diazinane 2,4 Dione
Development of Stereoselective and Enantioselective Synthetic Protocols
The synthesis of chiral molecules with high stereochemical purity is a cornerstone of modern drug discovery and materials science. For 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione, the development of stereoselective and enantioselective synthetic protocols represents a critical first step towards unlocking its full potential. Future research in this area could focus on several promising strategies:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, an asymmetric Michael addition to a suitable acrylamide (B121943) precursor could establish a chiral center that is then carried through to the final product.
Enzymatic Resolutions: Leveraging the exquisite selectivity of enzymes to resolve a racemic mixture of this compound or a key intermediate. Lipases and proteases are well-known for their ability to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. A one-pot dynamic kinetic asymmetric transformation could also be envisioned, combining enzymatic resolution with in situ racemization of the undesired enantiomer to theoretically achieve a 100% yield of the desired enantiopure product. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Chiral Pool Synthesis | Incorporation of a stereocenter from a readily available chiral starting material. | Straightforward, predictable stereochemical outcome. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key reaction step. | High enantiomeric excesses, catalytic nature reduces waste. |
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using a stereoselective enzyme. | High selectivity, mild reaction conditions. |
| Dynamic Kinetic Asymmetric Transformation | Combination of enzymatic resolution and in situ racemization of the unwanted enantiomer. | Potential for high yields of a single enantiomer from a racemic mixture. nih.gov |
Discovery of Novel Reactivity Patterns and Cascade Reactions
The terminal alkyne functionality in this compound is a versatile handle for a wide array of chemical transformations. Exploring its reactivity will undoubtedly lead to the discovery of novel compounds with diverse structures and properties.
Future research should investigate:
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime candidate for derivatization. This highly efficient and regioselective reaction can be used to conjugate the molecule to a wide range of other molecules, including biomolecules, polymers, and fluorescent probes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a vast library of conjugated systems.
Cascade Reactions: The design of cascade reactions initiated at the alkyne or the diazinane ring would enable the rapid construction of complex molecular architectures from simple starting materials. cmu.edunih.gov For example, a metal-catalyzed cyclization cascade could lead to the formation of novel polycyclic heterocyclic systems.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. The structural features of this compound make it an ideal candidate for integration into these workflows.
Key areas for future development include:
Solid-Phase Synthesis: Attaching the 1,3-diazinane-2,4-dione core to a solid support would facilitate the purification of intermediates and the automation of the synthetic process. The alkyne functionality could then be elaborated in a combinatorial fashion to generate a library of diverse compounds.
Flow Chemistry: The use of flow reactors can offer precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are exothermic or involve hazardous reagents.
HTS Assay Development: Designing and validating HTS assays to screen libraries of derivatives for specific biological activities or material properties will be crucial. nih.gov For instance, a fluorescence-based assay could be developed to identify compounds that bind to a particular protein target. nih.gov
Exploration of Uncharted Biological Interaction Mechanisms (Purely Academic, In Vitro)
The 1,3-diazinane-2,4-dione core is a saturated analog of uracil (B121893), a key component of nucleic acids. This structural similarity suggests that this compound and its derivatives could interact with biological macromolecules in novel ways. Purely academic, in vitro studies are essential to begin to map these potential interactions.
Future in vitro research could explore:
Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in nucleotide metabolism or signaling pathways, could reveal unexpected inhibitory activities. The dihydrouracil (B119008) moiety is known to be a substrate for enzymes like dihydropyrimidine (B8664642) dehydrogenase, and derivatives could be explored as potential modulators of this pathway. wikigenes.org
Protein-Ligand Binding Studies: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the binding of the compound to purified proteins.
Nucleic Acid Interactions: Investigating the potential for the compound to intercalate into or bind to the grooves of DNA or RNA, which could be influenced by the nature of the substituent attached to the alkyne.
Advanced Computational Modeling for Predictive Design and Discovery
In silico methods are increasingly powerful tools for accelerating the discovery and design of new molecules. Advanced computational modeling can provide valuable insights into the properties and potential interactions of this compound and its derivatives, guiding experimental efforts.
Future computational studies should focus on:
Quantum Mechanical Calculations: To accurately predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can help in understanding its chemical behavior and in designing novel reactions.
Molecular Docking and Dynamics Simulations: To predict the binding modes and affinities of derivatives with various protein targets. nih.govresearchgate.net These simulations can help to prioritize compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of derivatives with their observed biological activity or properties. nih.gov This can aid in the design of new compounds with enhanced potency or desired characteristics.
| Computational Method | Application to this compound | Predicted Insights |
| Quantum Mechanics | Calculation of electronic properties, reaction energetics. | Understanding of reactivity, spectral properties. |
| Molecular Docking | Prediction of binding poses in protein active sites. | Identification of potential biological targets, prioritization of derivatives. |
| Molecular Dynamics | Simulation of molecular motion and interactions over time. | Assessment of binding stability, conformational changes. nih.gov |
| QSAR | Correlation of chemical structure with activity/property. | Design of new derivatives with improved characteristics. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous diazinane derivatives are synthesized via microwave-assisted cyclization or stepwise alkylation of precursor amines . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization. Purity validation requires HPLC (≥95% purity) and NMR to confirm absence of side products like unreacted alkyne intermediates .
Q. How does steric hindrance from the but-3-yn-1-yl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). The alkyne group may introduce sensitivity to oxidative conditions, necessitating inert atmospheres (N₂/Ar) during storage. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opened amides) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify alkyne proton absence and diazinane ring protons) and IR (to confirm carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography is definitive for resolving stereochemical ambiguities, as seen in related thiazinane structures . High-resolution mass spectrometry (HRMS) validates molecular formula .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for functionalizing the diazinane core?
- Methodological Answer : Employ density functional theory (DFT) to model transition states for alkyne addition or ring-opening reactions. ICReDD’s workflow integrates quantum chemical calculations (e.g., Gaussian) with experimental feedback to optimize regioselectivity . For example, simulate nucleophilic attack trajectories to prioritize synthetic targets .
Q. What statistical approaches resolve contradictions in kinetic data for diazinane derivatization reactions?
- Methodological Answer : Use factorial design to isolate variables (e.g., temperature, catalyst loading). If Arrhenius plots deviate, apply multivariate regression or Bayesian inference to account for hidden factors like solvent polarity . For non-linear kinetics, time-resolved in-situ IR or Raman spectroscopy can capture transient intermediates .
Q. How can AI-driven process optimization improve yield in multi-step syntheses of this compound?
- Methodological Answer : Implement reinforcement learning (RL) algorithms trained on historical reaction data to predict optimal conditions (e.g., solvent ratios, reaction time). COMSOL Multiphysics coupled with AI enables real-time adjustment of flow reactor parameters, reducing byproduct formation . Validate with Design of Experiments (DoE) to ensure reproducibility .
Q. What challenges arise in scaling up diazinane synthesis, and how are reactor designs modified to address them?
- Methodological Answer : Scale-up introduces heat transfer limitations due to exothermic cyclization steps. Use microreactors or continuous stirred-tank reactors (CSTRs) with controlled temperature zones. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, critical for maintaining regioselectivity in alkyne additions .
Q. How do isomeric impurities impact biological activity, and what analytical strategies mitigate this?
- Methodological Answer : Isomeric byproducts (e.g., 1,2- vs. 1,3-substituted diazinanes) can alter binding affinity. Use chiral HPLC or capillary electrophoresis to separate isomers. Activity assays (e.g., enzyme inhibition) paired with molecular docking studies quantify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
